Montelukast

描述

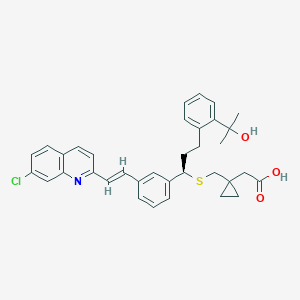

Structure

3D Structure

属性

IUPAC Name |

2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H36ClNO3S/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39)/b15-10+/t32-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCHDWCPVSPXUMX-TZIWLTJVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H36ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

151767-02-1 (sodium) | |

| Record name | Montelukast [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158966928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9023334 | |

| Record name | Montelukast | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

586.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Montelukast | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014614 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

mixes with water (>100 mg/ml, 25 C), MW 608.17, Hygroscopic, white to off-white powder. Freely sol in ethanol, methanol, water. Practically insol in acetonitrile /Monosodium salt/, 8.20e-06 g/L | |

| Record name | Montelukast | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00471 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MONTELUKAST | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7582 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Montelukast | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014614 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

158966-92-8 | |

| Record name | Montelukast | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158966-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Montelukast [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158966928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Montelukast | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00471 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Montelukast | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MONTELUKAST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MHM278SD3E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MONTELUKAST | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7582 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Montelukast | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014614 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanistic Research of Montelukast at the Molecular and Cellular Levels

Montelukast as a Selective CysLT1 Receptor Antagonistwikipedia.orgpatsnap.comyoutube.comnih.govnih.gov

This compound functions as a potent and highly selective antagonist of the cysteinyl leukotriene type 1 (CysLT1) receptor. nih.govnih.gov Cysteinyl leukotrienes, specifically LTC4, LTD4, and LTE4, are lipid mediators derived from arachidonic acid metabolism and are released from various inflammatory cells, including mast cells and eosinophils. medex.com.bdpatsnap.com These molecules play a crucial role in the pathophysiology of inflammatory conditions by binding to CysLT1 receptors, which are found on the surface of airway cells like smooth muscle cells and macrophages. patsnap.comnih.gov By selectively binding to and blocking the CysLT1 receptor, this compound inhibits the physiological actions of CysLTs, such as airway edema and smooth muscle contraction, without demonstrating any agonist activity itself. medex.com.bdwikipedia.orgnih.gov This antagonistic action helps to mitigate the inflammatory cascade mediated by these leukotrienes. youtube.com

The antagonistic nature of this compound at the CysLT1 receptor is competitive. wikipedia.org This means it directly competes with the endogenous ligands (LTD4, LTC4, and LTE4) for the same binding site on the receptor.

The affinity and competitive nature of this compound for the CysLT1 receptor have been characterized using radioligand binding assays. In these in-vitro experiments, a radiolabeled version of a cysteinyl leukotriene, typically tritiated leukotriene D4 ([3H]LTD4), is used to quantify the binding to the receptor. researchgate.net Studies on guinea pig lung membranes demonstrated that this compound is a potent competitive inhibitor of [3H]LTD4 binding. researchgate.net Research has shown that this compound exhibits high affinity in these competition assays, effectively displacing the radiolabeled ligand from the CysLT1 receptor. researchgate.netresearchgate.net For instance, early research into the development of this class of drugs showed that this compound had a high intrinsic potency with an IC50 value of 0.8 nM for the LTD4 receptor in guinea pig lung tissue. researchgate.net

Table 1: In Vitro Potency of this compound

| Assay System | Target Receptor | Potency (IC50) | Reference |

|---|---|---|---|

| Guinea Pig Lung Membrane | LTD4 Receptor | 0.8 nM | researchgate.net |

IC50 (Half-maximal inhibitory concentration) indicates the concentration of a drug that is required for 50% inhibition in vitro.

This compound is characterized by its high selectivity for the CysLT1 receptor. nih.gov This specificity is crucial as it ensures the compound's actions are targeted, minimizing off-target effects. Research on structurally related CysLT1 receptor antagonists, such as zafirlukast, has shown minimal affinity for a variety of other receptor types. researchgate.net This includes receptors for other bronchoconstrictive agents like α- and β-adrenoceptors and muscarinic receptors. researchgate.net The targeted action of this compound on the CysLT1 receptor means it specifically interrupts the pathway mediated by cysteinyl leukotrienes without significantly interfering with other signaling systems involved in airway function.

Competitive Binding Studies with CysLT1 Receptors

Modulation of Leukotriene-Induced Cellular Responses (In Vitro Studies)

By blocking the CysLT1 receptor, this compound effectively modulates the downstream cellular responses that are normally triggered by leukotriene binding.

Cysteinyl leukotrienes are potent bronchoconstrictors, meaning they cause the smooth muscle in the airways to contract, leading to a narrowing of the air passages. youtube.com this compound directly counteracts this effect. In-vitro studies using both human and animal airway smooth muscle tissues have shown that CysLT1 antagonists can inhibit the contractile responses induced by LTD4 and LTE4. researchgate.net By occupying the CysLT1 receptor, this compound prevents these leukotrienes from initiating the intracellular signaling cascade that leads to smooth muscle contraction. medex.com.bdnih.gov Even at low doses, this compound has been shown to cause significant inhibition of bronchoconstriction induced by leukotriene D4. nih.gov

A key aspect of this compound's mechanism is its ability to reduce eosinophilic inflammation. Eosinophils are a type of white blood cell that are recruited to the airways during an inflammatory response and are a major source of cysteinyl leukotrienes. nih.govfrontiersin.org this compound has demonstrated significant anti-inflammatory effects by impacting eosinophils at the cellular level. nih.govnih.gov

Studies have shown that treatment with this compound leads to a decrease in the number of eosinophils in both peripheral blood and sputum. nih.goversnet.org In one randomized, controlled trial, four weeks of this compound treatment decreased the percentage of eosinophils in induced sputum from a baseline of 7.5% to 3.9%. ersnet.org In contrast, the placebo group saw an increase from 14.5% to 17.9%. ersnet.org In-vitro research has further elucidated this mechanism, showing that this compound can inhibit eosinophil survival. frontiersin.orgresearchgate.net It also has inhibitory effects on the secretion of certain cytokines, such as IL-6 and IL-8, from epithelial cells, which are involved in the inflammatory process that attracts and sustains eosinophils. frontiersin.orgresearchgate.net

Table 2: Effect of this compound on Sputum Eosinophil Levels in Asthmatic Patients

| Treatment Group | Baseline Sputum Eosinophils (%) | Post-Treatment Sputum Eosinophils (%) | Change (%) | Statistical Significance (p-value) | Reference |

|---|---|---|---|---|---|

| This compound (n=19) | 7.5 | 3.9 | -3.6 | p=0.026 (vs. placebo) | ersnet.org |

| Placebo (n=21) | 14.5 | 17.9 | +3.4 | N/A | ersnet.org |

| This compound (n=20) | 24.6 | 15.1 | -9.5 | p<0.005 (vs. placebo change) | nih.gov |

Influence on Inflammatory Mediators and Cytokines in Various Cell Types

This compound exerts a broad influence on the production and release of various inflammatory mediators, extending beyond its direct antagonism of leukotriene receptors.

This compound has been shown to downregulate the expression of several key pro-inflammatory cytokines involved in diverse inflammatory conditions. Research indicates its ability to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). researchgate.netnih.gov In studies using human monocytic leukemia cells (THP-1), this compound inhibited lipopolysaccharide (LPS)-induced production of IL-6 and TNF-α. nih.gov Similarly, it demonstrated an inhibitory effect on the secretion of IL-6 from nasal epithelial cells. researchgate.net

The compound also affects Interleukin-1 beta (IL-1β), a cytokine that plays a role in osteoarthritis. In IL-1β-induced chondrocytes, this compound was found to reduce oxidative stress and apoptosis. nih.gov Furthermore, in a mouse model of acute respiratory distress syndrome (ARDS), this compound treatment significantly attenuated LPS-induced levels of IL-6, TNF-α, and Interleukin-17 (IL-17) in bronchoalveolar lavage fluid. nih.gov T helper 17 (Th17) cells, which produce IL-17, are central to the pathogenesis of certain immune-mediated diseases. mdpi.com

Table 2: this compound's Regulation of Pro-inflammatory Cytokines

| Cytokine | Cell/Model System | Observed Effect | References |

|---|---|---|---|

| TNF-α | Peripheral Blood Mononuclear Cells, Mouse Model (LPS-induced) | Inhibition of production/levels. | nih.govnih.gov |

| IL-6 | Nasal Epithelial Cells, Peripheral Blood Mononuclear Cells, Mouse Model (LPS-induced) | Inhibition of secretion/production/levels. | researchgate.netnih.govnih.gov |

| IL-1β | ATDC5 Chondrocytes | Attenuates IL-1β-induced oxidative stress and apoptosis. | nih.gov |

| IL-17 | Mouse Model (LPS-induced) | Attenuation of levels in bronchoalveolar lavage fluid. | nih.govmdpi.com |

This compound's regulatory effects extend to chemokines, which are crucial for recruiting specific leukocyte subsets to sites of inflammation. In M2-like macrophages, which are associated with T-helper (Th) 2 cell-mediated inflammation, this compound has been observed to suppress the expression of specific chemokines. nih.gov

Specifically, lipopolysaccharide (LPS)-induced expression of I-309 (also known as CCL1) was significantly suppressed by this compound in both THP-1-derived and human monocyte-derived M2 macrophages. nih.gov The expression of Macrophage-Derived Chemokine (MDC, or CCL22) was also significantly suppressed by this compound in THP-1-derived M2 macrophages after a 48-hour incubation period. nih.gov These findings suggest that this compound can directly modulate the chemokine profile of alternatively activated macrophages. nih.gov

Table 3: this compound's Effect on M2 Macrophage Chemokines

| Chemokine | Cell Type | Observed Effect | References |

|---|---|---|---|

| I-309 / CCL1 | THP-1-derived and human monocyte-derived M2 macrophages | Significant suppression of LPS-induced expression. | nih.gov |

| MDC / CCL22 | THP-1-derived M2 macrophages | Significant suppression of expression after 48 hours. | nih.gov |

The relationship between this compound and Leukotriene B4 (LTB4), a potent neutrophil chemoattractant, is complex. nih.gov While this compound primarily targets the CysLT1 receptor, it can indirectly influence the LTB4 pathway. In a rat model of transplantation-related bronchiolitis obliterans, oral administration of this compound was found to reduce plasma LTB4 levels, which was associated with a preventive effect against tracheal fibrosis. ilo.org

However, other studies present a more nuanced picture. In a mouse model of asthma, while this compound relieved allergic inflammation, it was also observed to stimulate the production and accumulation of LTB4, particularly in the chronic phase. shsmu.edu.cn This suggests a potential risk of LTB4 activation with this compound use in certain chronic inflammatory settings. shsmu.edu.cn This effect may be linked to this compound's ability to promote the expression of the LTB4 receptor (BLT1) in the chronic phase of asthma models. shsmu.edu.cn

Table 4: this compound's Influence on LTB4

| Model System | Effect on LTB4 | Context/Key Finding | References |

|---|---|---|---|

| Rat Model (Transplantation) | Reduced plasma LTB4 levels | Associated with prevention of tracheal fibrosis. | ilo.org |

| Mouse Model (Asthma) | Stimulated production and accumulation | Effect was significant in the chronic phase of asthma. | shsmu.edu.cn |

| Mouse Model (Asthma) | Promoted expression of LTB4 receptor (BLT1) | Occurred in the chronic phase after repeated allergen challenge. | shsmu.edu.cn |

Cellular Signaling Pathway Modulation

This compound's anti-inflammatory effects are mediated through its interaction with critical intracellular signaling cascades that regulate gene expression and cellular responses.

The Mitogen-Activated Protein Kinase (MAPK) cascades are central signaling pathways that convert extracellular stimuli into a wide range of cellular responses. mdpi.com These pathways, including the Erk1/2 and p38 cascades, are key regulators of inflammation. nih.govmdpi.com Research has shown that this compound can modulate these pathways.

In studies on M2-like macrophages, this compound was found to suppress LPS-induced phosphorylation of p38 MAPK. nih.gov This inhibition of the p38 pathway is a key mechanism underlying its suppression of cytokine and chemokine production in these cells. nih.gov The p38 MAPK pathway is known to be critical for the production of various inflammatory mediators. nih.gov

In addition to the p38 pathway, this compound's effects are also linked to the inhibition of Nuclear Factor-kappa B (NF-κB) activation, a crucial transcription factor for pro-inflammatory gene expression. nih.govnih.gov The inhibition of both MAPK-p38 and NF-κB pathways appears to be a significant component of this compound's secondary anti-inflammatory actions, independent of its CysLT1 receptor antagonism. nih.govnih.gov While direct, extensive evidence on this compound's inhibition of the specific MAPK Kinase (MEK) or Extracellular signal-regulated kinases (Erk1/2) is less detailed in the provided context, the established inhibition of the downstream p38 kinase points to a significant regulatory role within the broader MAPK signaling network. nih.govnih.gov

Table 5: this compound's Modulation of Cellular Signaling Pathways

| Pathway/Component | Cell/Model System | Observed Effect | References |

|---|---|---|---|

| p38 MAPK | M2 Macrophages | Suppression of LPS-induced phosphorylation. | nih.gov |

| NF-κB | M2 Macrophages, Human Neutrophils | Suppression of phosphorylation/activation. | nih.govnih.govnih.gov |

| Erk1/2 | General Inflammatory Models | The MAPK cascade, including Erk1/2, is a known target for anti-inflammatory action, though direct inhibition by this compound is less specified than for p38. | mdpi.comnih.govnih.gov |

| MEK | General Inflammatory Models | As the upstream activator of Erk1/2, MEK is a key point in the MAPK cascade. | mdpi.comnih.gov |

NF-κB Pathway Regulation

This compound has been shown to exert significant regulatory effects on the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical mediator of inflammatory responses. Research indicates that this compound can suppress inflammation by inhibiting the activation of NF-κB and the subsequent secretion of downstream pro-inflammatory cytokines. researchgate.net This inhibitory action is crucial in mitigating inflammatory processes in various cell types.

Mechanistically, this compound interferes with key steps in the NF-κB activation cascade. In fibroblast-like synoviocytes, which are central to the pathology of rheumatoid arthritis, this compound has been observed to attenuate the phosphorylation and subsequent degradation of IκBα, an inhibitor of NF-κB. researchgate.net This stabilization of IκBα prevents the nuclear translocation of the p65 subunit of NF-κB, a pivotal event in the activation of this pathway. researchgate.net Furthermore, studies have reported that this compound can directly interfere with the translocation of NF-κB into the nucleus and inhibit histone acetyltransferase activity, which is necessary for the transcription of pro-inflammatory genes. researchgate.net

The functional consequence of this NF-κB inhibition is a dose-dependent reduction in the production of several pro-inflammatory molecules. In peripheral blood mononuclear cells, high doses of this compound have been shown to significantly inhibit the lipopolysaccharide (LPS)-induced production of Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Monocyte Chemoattractant Protein-1 (MCP-1). researchgate.netnih.gov This modulation of cytokine production underscores the anti-inflammatory properties of this compound mediated through the NF-κB pathway. nih.gov In asthmatic guinea pig models, this compound has also been found to inhibit the activation of NF-κB in lung tissues, which correlates with a reduction in airway inflammation and eosinophil numbers. nih.gov

Table 1: Effects of this compound on NF-κB Pathway Components and Pro-inflammatory Molecules

| Cell/Model System | Inducer | Effect of this compound | Key Findings | Reference |

|---|---|---|---|---|

| Human Monocytic Leukemia Cell Line (THP-1) | TNF-α | Inhibition of NF-κB activation | Dose-dependent inhibition of NF-κB. | nih.gov |

| Peripheral Blood Mononuclear Cells | LPS | Inhibition of IL-6, TNF-α, and MCP-1 production | High doses of this compound modulate cytokine production. | researchgate.netnih.gov |

| Fibroblast-like Synoviocytes | IL-1β | Attenuation of IκBα phosphorylation and degradation; Inhibition of p65 nuclear translocation | Prevents activation of the NF-κB signaling pathway. | researchgate.net |

Wnt/β-catenin Signaling Alterations

Research has indicated that this compound can modulate the Wnt/β-catenin signaling pathway, which is recognized for its role in the pathogenesis of inflammatory airway diseases. nih.govresearchgate.net The Wnt pathway is crucial for various cellular processes, and its dysregulation is implicated in conditions such as airway remodeling in chronic asthma. researchgate.net

In a murine model of airway inflammation induced by ovalbumin and lipopolysaccharide, this compound treatment demonstrated a clear influence on key components of the Wnt pathway. Specifically, this compound prevented the inflammation-induced increases in the phosphorylation of Glycogen Synthase Kinase-3β (GSK-3β). nih.gov GSK-3β is a critical negative regulator in the canonical Wnt pathway; its phosphorylation typically leads to its inactivation, allowing for the stabilization and accumulation of β-catenin. nih.govnih.gov By preventing this phosphorylation, this compound helps to maintain the regulation of β-catenin levels.

Furthermore, the same study observed that this compound treatment led to a reduction in the levels of Wnt5a. nih.gov Wnt5a is a ligand that can activate non-canonical Wnt pathways and is also implicated in inflammatory processes. The ability of this compound to reduce Wnt5a levels suggests a broader modulatory role on Wnt signaling beyond the canonical pathway. These findings collectively suggest that the therapeutic effects of this compound in airway inflammation may be, in part, mediated through its ability to alter Wnt/β-catenin signaling. nih.govresearchgate.net

Table 2: Modulation of Wnt/β-catenin Pathway by this compound in a Murine Airway Inflammation Model

| Pathway Component | Effect of Inflammation | Effect of this compound Treatment | Reference |

|---|---|---|---|

| Phosphorylated GSK-3β | Increased | Prevented the increase | nih.gov |

Kinase Activity Modulation (e.g., WNK1, Akt, PRAS40)

This compound has been shown to modulate the activity of several kinases, indicating a broader mechanism of action that extends to the regulation of key signaling cascades involved in cell growth, proliferation, and death.

In studies involving lung cancer cells, this compound treatment led to a marked decrease in the phosphorylation of multiple proteins, including With No Lysine 1 (WNK1), Protein Kinase B (Akt), and Proline-Rich Akt Substrate of 40-kDa (PRAS40). mdpi.com The reduction in phosphorylation of these kinases suggests an inhibitory effect on their activity.

WNK1 (With No Lysine 1): WNK1 is a serine/threonine kinase that has been implicated in various cellular processes, including ion homeostasis and cell division. nih.govnih.gov The finding that this compound decreases WNK1 phosphorylation points to a potential role for this kinase in the observed cellular effects of the drug. mdpi.com

Akt (Protein Kinase B): Akt is a central kinase in signaling pathways that promote cell survival and growth. It is activated by various growth factors and is often dysregulated in diseases such as cancer. nih.gov By decreasing the phosphorylation of Akt, this compound can interfere with these pro-survival signals. mdpi.com

PRAS40 (Proline-Rich Akt Substrate of 40-kDa): PRAS40 is a substrate of Akt and a component of the mTORC1 complex, acting as a key regulator at the intersection of the Akt and mTOR signaling pathways. nih.govumn.edu The decreased phosphorylation of PRAS40 by this compound further supports the inhibition of the Akt pathway and, consequently, may impact mTOR-mediated processes like protein synthesis and cell growth. mdpi.com

The modulation of these kinases by this compound, leading to their reduced activity, is thought to contribute to the induction of cell death in cancer cells, specifically through the nuclear translocation of apoptosis-inducing factor (AIF). mdpi.com

Table 3: Kinases Modulated by this compound in Lung Cancer Cells

| Kinase | Effect of this compound | Potential Downstream Consequence | Reference |

|---|---|---|---|

| WNK1 | Decreased phosphorylation | Altered ion homeostasis and cell cycle regulation | mdpi.com |

| Akt | Decreased phosphorylation | Inhibition of cell survival and growth signals | mdpi.com |

Preclinical Pharmacodynamic Investigations

In Vivo Pharmacological Models of Inflammation and Bronchoconstriction

Studies on Agonist-Induced Bronchoconstriction (e.g., Guinea Pig, Squirrel Monkey)

Preclinical studies in various animal models have demonstrated the selective efficacy of montelukast in antagonizing bronchoconstriction induced by cysteinyl leukotriene (cysLT) receptor agonists. In anesthetized guinea pigs, intravenous administration of this compound effectively blocked bronchoconstriction induced by intravenous leukotriene D4 (LTD4). nih.govscispace.com However, it did not show any significant inhibitory activity against bronchoconstriction caused by other agents such as arachidonic acid, histamine, serotonin (B10506), or acetylcholine, highlighting its specificity for the CysLT1 receptor. nih.govscispace.com

Functionally, in isolated guinea pig trachea, this compound antagonized contractions induced by LTD4. nih.govscispace.com In contrast, even at high concentrations, it failed to antagonize tracheal contractions induced by leukotriene C4 (LTC4), serotonin, acetylcholine, histamine, or prostaglandin (B15479496) D2. nih.govscispace.com

Studies in conscious squirrel monkeys further confirmed the in vivo potency of orally administered this compound. It effectively blocked the bronchoconstriction induced by inhaled LTD4. nih.gov The oral median effective dose of this compound was found to be 0.01 mg/kg in relieving allergen-induced bronchoconstriction in this model. arvojournals.org These findings from guinea pig and squirrel monkey models underscore this compound's potent and selective antagonist activity at the CysLT1 receptor, preventing the bronchoconstrictor effects of its specific agonist, LTD4. nih.govoup.com

Table 1: Effect of this compound on Agonist-Induced Bronchoconstriction

| Animal Model | Agonist | This compound Effect | Citation |

|---|---|---|---|

| Anesthetized Guinea Pig | Intravenous LTD4 | Antagonized bronchoconstriction | nih.gov, scispace.com |

| Anesthetized Guinea Pig | Arachidonic Acid, Histamine, Serotonin, Acetylcholine | No effect | nih.gov, scispace.com |

| Conscious Squirrel Monkey | Inhaled LTD4 | Blocked bronchoconstriction | nih.gov |

Research on Antigen-Induced Early and Late Phase Bronchoconstriction Models (e.g., Sheep, Rats)

This compound has been shown to be effective in attenuating both the early and late phases of antigen-induced bronchoconstriction in several preclinical models. nih.govoup.com In conscious, ovalbumin-sensitized rats, oral administration of this compound demonstrated a potent, dose-dependent inhibition of antigen-induced bronchoconstriction. nih.gov

In a well-established model of allergic asthma, conscious allergic sheep challenged with Ascaris antigen aerosol exhibit both an early and a late-phase bronchoconstrictor response. A continuous intravenous infusion of this compound in these animals resulted in a significant reduction of both phases of bronchoconstriction. nih.gov Specifically, there was a 70% decrease in the peak early response and a 75% reduction in the late response. nih.gov

Similarly, in ascaris-sensitive conscious squirrel monkeys, oral pretreatment with this compound effectively inhibited both the early and late-phase bronchoconstriction induced by antigen challenge. nih.govarvojournals.org These findings from various animal models provide strong evidence for the role of cysteinyl leukotrienes in mediating both the immediate and delayed bronchoconstrictor responses to allergen exposure and highlight the therapeutic potential of this compound in blocking these responses. oup.com

Table 2: Effect of this compound on Antigen-Induced Bronchoconstriction

| Animal Model | Antigen Challenge | This compound Effect | Phase(s) Affected | Citation |

|---|---|---|---|---|

| Conscious Sensitized Rats | Ovalbumin | Inhibited bronchoconstriction | Not specified | nih.gov |

| Conscious Allergic Sheep | Ascaris aerosol | 70% decrease in peak early response, 75% reduction in late response | Early and Late | nih.gov |

| Conscious Squirrel Monkeys | Ascaris | Inhibited bronchoconstriction | Early and Late | nih.gov |

Effects on Inflammatory Cell Infiltrates in Animal Models

This compound has demonstrated significant anti-inflammatory effects by reducing the infiltration of key inflammatory cells in various animal models of airway inflammation. In a mouse model of chronic asthma induced by ovalbumin (OVA), this compound treatment markedly suppressed the infiltration of eosinophils into both the bronchoalveolar lavage (BAL) fluid and the lung parenchyma. nih.govresearchgate.netjci.org In these studies, eosinophils were the predominant inflammatory cells, and this compound significantly reduced their numbers. nih.gov One study reported that this compound treatment reduced the total cell count in BAL fluid by 55.9%, eosinophils in BAL fluid by 95.5%, and eosinophils in lung parenchyma by 88.5%. nih.gov This effect on eosinophil infiltration is a key finding, as these cells are crucial to the pathophysiology of asthma. nih.govresearchgate.net

Modulation of Gene Expression in Preclinical Models

Regulation of CysLT1 and CysLT2 Receptor mRNA Expression

Preclinical studies have investigated the effect of this compound on the gene expression of its target receptor, CysLT1, as well as the related CysLT2 receptor. In a mouse model of chronic asthma induced by ovalbumin, allergen challenge led to an increase in the mRNA expression of the CysLT1 receptor and a decrease in the mRNA expression of the CysLT2 receptor in the lungs. nih.govresearchgate.net

Treatment with this compound was found to inhibit the antigen-induced up-regulation of CysLT1 receptor mRNA expression. nih.govresearchgate.net However, this compound did not have any effect on the reduced expression of CysLT2 receptor mRNA. nih.govresearchgate.net This suggests that the immunological challenge itself modulates the expression of these receptors and that this compound can counteract the up-regulation of its own receptor, which may be a contributing factor to its therapeutic efficacy. The down-regulation of CysLT1 receptor expression could be a consequence of the reduced inflammatory cell infiltrate, as inflammatory cells such as eosinophils and macrophages express the CysLT1 receptor. nih.gov

Impact on Inflammatory Cascade Gene Expression (e.g., BLT1, BLT2, TNFR1, ICAM1)

This compound has been shown to modulate the gene expression of several key molecules involved in the inflammatory cascade beyond the cysteinyl leukotriene pathway. In a mouse model of early diabetic retinopathy, a condition with a significant inflammatory component, this compound treatment significantly inhibited the diabetes-induced gene expression of the leukotriene B4 receptors, BLT1 and BLT2, in the retina. arvojournals.org

In the same study, this compound also significantly inhibited the diabetes-induced expression of the tumor necrosis factor receptor 1 (TNFR1) and the intercellular adhesion molecule 1 (ICAM-1) in the retina. arvojournals.org ICAM-1 is a cell surface glycoprotein (B1211001) that plays a crucial role in the adhesion and transmigration of leukocytes to sites of inflammation. Other research in human bronchial epithelial cells has also indicated that this compound can decrease the expression of ICAM-1. nih.gov Furthermore, in a mouse model of smoke-induced lung injury, this compound was found to suppress the elevation of serum TNF-α levels. pnas.org By downregulating the expression of these pro-inflammatory receptors and adhesion molecules, this compound can interfere with the amplification of the inflammatory response. arvojournals.orgarvojournals.org

Table 3: Impact of this compound on Inflammatory Gene Expression in a Mouse Model of Diabetic Retinopathy

| Gene | Effect of Diabetes | Effect of this compound Treatment | Citation |

|---|---|---|---|

| BLT1 | Increased expression | Significantly inhibited increase | arvojournals.org |

| BLT2 | Increased expression | Significantly inhibited increase | arvojournals.org |

| TNFR1 | Increased expression | Significantly inhibited increase | arvojournals.org |

| ICAM1 | Increased expression | Significantly inhibited increase | arvojournals.org |

Preclinical Oxidative Stress and Neuroprotection Research

Preclinical research indicates that this compound possesses antioxidant properties, contributing to its neuroprotective effects. dovepress.commdpi.com Oxidative stress, an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects, is implicated in the pathology of various neurological conditions.

One of the key markers of lipid peroxidation and oxidative stress is F2-isoprostane. clevelandheartlab.com Studies have demonstrated that this compound can reduce elevated levels of F2-isoprostane in animal models of systemic inflammation, such as sepsis-induced lung injury. researchgate.netnih.gov In these studies, administration of this compound significantly lowered the levels of F2-isoprostane compared to the sepsis group. researchgate.net

The antioxidant effects of this compound are not limited to reducing F2-isoprostane. Research has also shown that this compound can decrease levels of malondialdehyde (MDA), another marker of lipid peroxidation, and enhance the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT) in sciatic nerve tissue. scielo.brjnephropharmacology.com

Table 2: Effect of this compound on Oxidative Stress Markers in Preclinical Models

| Oxidative Stress Marker | Effect of this compound Administration | Preclinical Model |

| F2-isoprostane | Significantly lower levels | Sepsis-induced lung injury in mice researchgate.netnih.gov |

| Malondialdehyde (MDA) | Significantly decreased level | Docetaxel-induced peripheral neuropathy in rats scielo.br |

| Superoxide Dismutase (SOD) | Slight improvement in activity | Docetaxel-induced peripheral neuropathy in rats scielo.br |

| Catalase (CAT) | Slight improvement in activity | Docetaxel-induced peripheral neuropathy in rats scielo.br |

The neuroprotective effects of this compound have been specifically investigated in the hippocampus, a brain region crucial for learning and memory and one that is particularly vulnerable to ischemic damage and neurodegenerative processes.

Preclinical studies have consistently shown that this compound can protect hippocampal tissue from various insults. In a rat model of transient global cerebral ischemia and reperfusion, this compound treatment was found to protect hippocampal tissue by reducing oxidative stress, inflammation, and apoptosis. researchgate.net These protective effects were associated with a reduction in glutamate (B1630785) and lactate (B86563) dehydrogenase activity, as well as a smaller infarct size. researchgate.net

Furthermore, research in aged rats has demonstrated that treatment with this compound can lead to structural and functional rejuvenation of the aged brain. nih.gov This includes the promotion of hippocampal neurogenesis, the process of generating new neurons. nih.gov Specifically, this compound treatment was shown to increase the proliferation of cells in the dentate gyrus of the hippocampus in old animals. nih.gov

The neuroprotective actions of this compound in the hippocampus are believed to be mediated, at least in part, by its anti-inflammatory and antioxidant properties. researchgate.netdovepress.com By mitigating neuroinflammation and oxidative damage, this compound helps to preserve the integrity and function of hippocampal neurons. dovepress.comnih.gov

Biotransformation and Drug Interaction Mechanisms Preclinical and Molecular

Identification of Montelukast Metabolites

Studies utilizing human liver microsomes, as well as analyses of plasma and bile from human subjects, have led to the identification of several this compound metabolites. nih.govmdpi.comnih.gov These metabolites are formed through various oxidative and conjugative reactions.

Several minor metabolites of this compound have been identified, reflecting the diverse metabolic reactions the drug undergoes. nih.govnih.gov These include:

Acyl Glucuronide M1 : This metabolite is a product of direct glucuronidation of the parent this compound molecule. mdpi.comnih.gov

Sulfoxide (B87167) M2 : The formation of M2 results from the oxidation of the sulfide (B99878) group in this compound. mdpi.comnih.gov

Hydroxylated Metabolites :

M3 : A phenolic metabolite formed by hydroxylation at the 25-position. nih.govnih.gov

M5 : A benzylic alcohol resulting from hydroxylation at the 21-position. nih.govnih.gov

M6 : A methyl alcohol formed via hydroxylation at the 36-position. nih.govnih.gov This metabolite also serves as the precursor to the major M4 metabolite. nih.govpsu.edu

The hydroxylation reactions that form metabolites M5 and M6 occur at chiral centers, leading to the formation of diastereomers. These have been successfully characterized and are designated as M5a/b and M6a/b. mdpi.comnih.gov For instance, M5a and M5b correspond to the 21-S and 21-R configurations, respectively. mdpi.comresearchgate.net Both diastereomeric forms of M5 and M6 have been detected in human plasma and bile. nih.govnih.gov Chiral liquid chromatography-mass spectrometry/mass spectrometry (LC-MS/MS) analyses have confirmed the formation of these diastereomeric pairs. nih.gov

Enzyme Systems Involved in this compound Metabolism

The metabolic conversion of this compound is primarily mediated by two major enzyme superfamilies: the Cytochrome P450 (CYP) system and the UDP-glucuronosyltransferases (UGTs).

Multiple CYP isozymes are involved in the oxidative metabolism of this compound. geneesmiddeleninformatiebank.nldovepress.com

CYP2C8 : This enzyme plays a major role in the metabolism of this compound, particularly at clinically relevant concentrations. psu.edunih.govhres.ca It is the principal enzyme responsible for the formation of the M6 metabolite (36-hydroxylation), which is a critical step in the main metabolic pathway. psu.eduresearchgate.netnih.gov In vitro studies estimate that CYP2C8 may account for as much as 72% of the oxidative metabolism of this compound. nih.gov

CYP2C9 : This enzyme also contributes to the metabolism of this compound, including the formation of M6. nih.govmdpi.compsu.edu However, its role is considered less significant than that of CYP2C8, with recombinant CYP2C8 showing a much higher intrinsic clearance for M6 formation than CYP2C9. psu.edunih.gov

CYP3A4 : This is another key enzyme in this compound metabolism. geneesmiddeleninformatiebank.nldovepress.compharmgkb.org It is the main catalyst for the formation of the M2 sulfoxide and the stereoselective 21-hydroxylation that produces the M5 metabolite. nih.govmdpi.comresearchgate.net

CYP3A5 : This isoform also participates in the formation of the M5 metabolite. nih.govmdpi.compsu.edu

Direct glucuronidation is another important pathway for this compound metabolism.

Data Tables

Table 1: Identified Metabolites of this compound

| Metabolite ID | Chemical Name/Description | Formation Pathway | Key Enzymes |

|---|---|---|---|

| M1 | Acyl Glucuronide | Direct Glucuronidation | UGT1A3 nih.govmdpi.com |

| M2 | Sulfoxide | Oxidation | CYP3A4 nih.govmdpi.comresearchgate.net |

| M3 | 25-Hydroxy this compound (Phenol) | Hydroxylation | CYP2C8, CYP2C9, CYP3A4, CYP2C19 nih.govmdpi.com |

| M4 | Dicarboxylic Acid | Oxidation of M6 | CYP2C8 mdpi.comresearchgate.net |

| M5a/b | 21-Hydroxy this compound (Benzylic Alcohol Diastereomers) | Hydroxylation | CYP3A4, CYP3A5 nih.govmdpi.com |

| M6a/b | 36-Hydroxy this compound (Methyl Alcohol Diastereomers) | Hydroxylation | CYP2C8, CYP2C9 nih.govmdpi.com |

Table 2: Compound Names Mentioned in Article

| Compound Name |

|---|

| This compound |

| Dicarboxylic Acid M4 |

| Acyl Glucuronide M1 |

| Sulfoxide M2 |

| Hydroxylated Metabolite M3 |

| Hydroxylated Metabolite M5 |

| Hydroxylated Metabolite M6 |

| Diastereomeric Metabolite M5a/b |

Flavin-Containing Monooxygenases (FMO) Activity

Preclinical in vitro investigations into the metabolic pathways of this compound have explored the role of various enzyme systems, including the flavin-containing monooxygenases (FMOs). FMOs represent a significant Phase I metabolic route for many xenobiotics containing a soft, polarizable nucleophilic heteroatom. nih.govplos.org However, early in vitro studies utilizing human liver microsomes concluded that FMOs have little to no significant activity in the metabolism of this compound. nih.gov The primary metabolic pathways for this compound have been attributed to the cytochrome P450 (CYP) enzyme system, with FMOs not being considered a major contributor to its biotransformation. nih.govnih.gov This finding helps to delineate the specific enzymatic processes responsible for the clearance of the compound.

Preclinical Drug-Drug Interaction Mechanisms

Enzyme Inhibition Studies (e.g., CYP2C8 inhibition)

In vitro studies have identified this compound as a potent and selective competitive inhibitor of cytochrome P450 2C8 (CYP2C8). Investigations using human liver microsomes and recombinant expressed CYP2C8 have consistently demonstrated this inhibitory activity. The mechanism of inhibition has been determined to be competitive, with inhibitory constant (Kᵢ) values reported to be in the nanomolar range.

Despite its potent in vitro inhibition of CYP2C8, this compound does not appear to exert a significant inhibitory effect on this enzyme in vivo. This discrepancy is largely attributed to the high degree of plasma protein binding (over 99%) of this compound, which results in unbound plasma concentrations that are substantially lower than the Kᵢ for CYP2C8.

Table 1: In Vitro Inhibition of Human CYP2C8 by this compound

| Enzyme Source | Substrate | Inhibition Mechanism | Inhibitory Potency (Kᵢ/IC₅₀) |

|---|---|---|---|

| Human Liver Microsomes | Amodiaquine | Competitive | IC₅₀: 20 nM |

| Human Liver Microsomes | Rosiglitazone | Competitive | Kᵢ: 0.0092 - 0.15 µM |

| Recombinant CYP2C8 | Paclitaxel | Competitive | Kᵢ: 0.0092 - 0.15 µM |

Note: The range in Kᵢ values is hypothesized to be due to different microsomal concentrations used in the assays.

Transporter Protein Interactions (e.g., ABCC1, SLCO2B1)

Preclinical studies have investigated the interaction of this compound with various drug transporter proteins, which can influence its absorption, distribution, and elimination.

ABCC1 and ABCC2 (MRP1 and MRP2): Studies have indicated that this compound can act as an inhibitor of ATP-binding cassette (ABC) transporters, specifically members of the multidrug resistance-associated protein (MRP) family. This compound has been identified as an inhibitor of ABCC1 (MRP1) and a potent inhibitor of ABCC2 (MRP2). researchgate.netnih.gov This inhibitory action is significant as these transporters are involved in the efflux of various substrates, including chemotherapeutic agents. For instance, this compound was found to potently inhibit the MRP2-mediated efflux of taxol and saquinavir (B1662171) in preclinical models. nih.gov

SLCO2B1 (OATP2B1): The interaction between this compound and the solute carrier organic anion transporter 2B1 (SLCO2B1), also known as OATP2B1, has been a subject of conflicting preclinical findings.

One line of research suggests that this compound absorption is mediated by this transporter. In vitro permeability studies using Caco-2 cell monolayers, a model for human intestinal transport, showed that this compound permeability has an activation energy consistent with carrier-mediated transport and is saturable at high concentrations. nih.gov Furthermore, these studies demonstrated that this compound permeability was subject to competition by known OATP substrates. nih.gov Experiments in MDCKII cells overexpressing OATP2B1 showed a significantly increased permeability of this compound compared to control cells. nih.gov

Conversely, other preclinical investigations have challenged the significance of OATP2B1 in this compound disposition. Studies using HEK293 cells transfected to express OATP2B1 found no significant difference in the uptake of this compound between the OATP2B1-expressing cells and mock-transfected control cells. mdpi.com These findings suggest that this compound has high passive permeability, which may mask any potential contribution from active transport via OATP2B1. mdpi.comresearchgate.net Therefore, while this compound is a potent inhibitor of OATP1B1, OATP1B3, and OATP2B1, active OATP-dependent transport is considered unlikely to play a major role in its human disposition according to this research. mdpi.com

Blood-Brain Barrier Penetration Studies (Preclinical)

The ability of this compound to cross the blood-brain barrier (BBB) has been investigated in several preclinical animal models, with findings suggesting that penetration does occur, although the extent may be limited.

Early studies in rats using radiolabeled this compound indicated minimal distribution across the BBB. However, a growing body of evidence from more recent preclinical research suggests that this compound does penetrate the central nervous system (CNS) and can exert pharmacological effects. For example, studies in aged rats have shown that oral administration of this compound can reduce neuroinflammation and restore cognitive function. alzdiscovery.org In mouse models of Alzheimer's disease, this compound treatment has been reported to decrease neuroinflammation and improve learning and memory. frontiersin.org Furthermore, direct evidence of BBB penetration has been demonstrated in mice, where this compound was detected in the cerebrospinal fluid (CSF) following administration. biorxiv.orgresearchgate.net Some research also indicates that this compound may help to reduce BBB permeability, which could offer secondary protection in cases of brain injury. alzdiscovery.org Despite these findings, it remains unclear whether standard therapeutic doses used for asthma lead to concentrations in the brain sufficient to produce significant therapeutic effects for neurological conditions. alzdiscovery.org

Table 2: Summary of Preclinical Blood-Brain Barrier Penetration Studies of this compound

| Animal Model | Administration | Key Findings | Reference |

|---|---|---|---|

| Rats | Oral (radiolabeled) | Minimal distribution across the BBB. | - |

| Aged Rats | Oral (6 weeks) | Reduced microglia activation, increased neurogenesis, restored cognitive function. | alzdiscovery.org |

| Mice (Alzheimer's model) | Oral (89 days) | Detected in serum and CSF in a dose-dependent manner; modulated glial activation and neuroinflammation. | biorxiv.orgresearchgate.net |

| Mice | Intracerebral Aβ infusion | Reduced neuronal damage and memory deficits. | frontiersin.org |

Structure Activity Relationship Sar and Design Principles

Structural Modification Strategies in Compound Development

The final structure of Montelukast was not a serendipitous discovery but the result of meticulous and strategic chemical modifications to a lead compound. atsjournals.org The synthetic route was intentionally designed to be flexible, allowing chemists to systematically alter various parts of the molecule to establish a robust SAR. rsc.org

Researchers at Merck systematically modified three distinct domains of the lead structure: the lipophilic anchor, the acidic pharmacophore, and the aromatic core. benchchem.com This involved a wide array of chemical alterations to fine-tune the molecule's interaction with the CysLT1 receptor and improve its drug-like properties.

Aromatic Substitutions: The core aromatic rings of the molecule, including the quinoline (B57606) and phenyl groups, were key targets for modification. rsc.org The introduction of a 7-chloro substitution on the quinoline ring was found to significantly strengthen hydrophobic interactions with the receptor, leading to a five-fold increase in potency. benchchem.com Further substitutions on the phenyl rings were explored to optimize binding and conformational rigidity. atsjournals.orgrsc.org

Heterocyclic Replacements: The initial quinoline ring itself was a strategic choice, originating from an early screening lead. atsjournals.orgatsjournals.org During development, replacing the quinoline with an indole (B1671886) scaffold was found to improve metabolic stability, resulting in a three-fold increase in potency in some series. benchchem.com

Amide Modifications: In the precursor compound, MK-571, an amide moiety was incorporated to replace one of the carboxylic acids, a modification that was part of the evolution from earlier leads. atsjournals.orgnih.gov

Halogenation: As mentioned, the 7-chloro substitution on the quinoline ring was a critical halogenation step that enhanced potency by strengthening hydrophobic interactions with the receptor. benchchem.com

Carboxyl Alterations: The acidic portion of the molecule, which mimics the carboxylate of leukotriene D4, underwent significant optimization. Comparative analyses of tetrazole, sulfonamide, and carboxylate groups were performed. benchchem.com Ultimately, the 2-(1-(mercaptomethyl)cyclopropyl)acetic acid moiety was identified as the optimal group for strong receptor engagement while minimizing off-target effects. benchchem.com The switch from a simple carboxylic acid to a tetrazole in some developmental pathways was shown to enhance oral bioavailability tenfold. benchchem.com

Side-Chain Modifications: The cyclopropane-containing side chain, which acts as a lipophilic anchor, was carefully optimized. benchchem.com Adjustments to branching patterns were made to strike a balance between bioavailability and central nervous system (CNS) penetration. benchchem.com This optimization of the side chain's lipophilicity (logP) for better membrane penetration contributed to a two-fold increase in potency. benchchem.com

The following table summarizes key SAR modifications and their impact on the compound's properties.

| Structural Feature | Modification | Impact | Potency Change |

| Quinoline Ring | 7-Chloro substitution | Strengthened hydrophobic interactions | 5x increase benchchem.com |

| Heterocycle | Quinoline → Indole | Improved metabolic stability | 3x increase benchchem.com |

| Acidic Group | Carboxylic acid → Tetrazole | Enhanced oral bioavailability | 10x increase benchchem.com |

| Side Chain | Cyclopropane addition | Optimized lipophilicity for membrane penetration | 2x increase benchchem.com |

This compound possesses a single chiral center at the carbon atom bearing the thioether side chain. rsc.orgijpsonline.com The stereochemistry at this center is crucial for its biological activity. The pharmacologically active form is the (R)-enantiomer. ijpsonline.comncats.io The (S)-enantiomer is considered an undesired chiral impurity. scirp.org

Research has demonstrated that the (R)-enantiomer of this compound has significantly superior in vitro and in vivo activity as a leukotriene D4 (LTD4) receptor antagonist compared to its (S)-enantiomer. ijpsonline.com This highlights the stereospecific nature of the interaction between the drug and the CysLT1 receptor. The precise three-dimensional arrangement of the substituents around the chiral carbon is essential for optimal binding to the receptor's active site. The development process, therefore, required synthetic methods that could produce the desired (R)-enantiomer with high purity, such as asymmetric reduction or the resolution of enantiomers. atsjournals.orgresearchgate.netacs.org

Evolution of this compound from Precursor Compounds (e.g., MK-571, Verlukast)

The development of this compound followed a clear evolutionary path from earlier leukotriene receptor antagonists. The starting point was an early quinoline-containing lead compound identified through random screening. atsjournals.orgatsjournals.orgnih.gov Medicinal chemists at Merck hypothesized that this molecule was mimicking the olefin backbone of cysteinyl leukotrienes and that adding features to mimic the acid and peptide regions of LTD4 could enhance its potency. atsjournals.orgatsjournals.org

This strategy led to the creation of MK-571 . atsjournals.org This compound incorporated a dithioacetal linkage and replaced one of the carboxylic acids with an amide moiety. atsjournals.orgnih.gov MK-571 was orally bioavailable and showed efficacy in early clinical trials, confirming that ongoing production of cysteinyl leukotrienes contributes to bronchoconstriction in asthma. atsjournals.org

The next significant step was the development of Verlukast (also known as MK-679). atsjournals.orgnih.gov Verlukast was the resolved, single (R)-enantiomer of a racemic precursor, which itself was an evolution from the MK-571 structure. atsjournals.orgatsjournals.org As the biologically active half, Verlukast demonstrated efficacy similar to or better than MK-571. atsjournals.orgatsjournals.org However, its clinical development was halted due to safety concerns. atsjournals.org

Undeterred, researchers continued to apply the knowledge gained from the SAR studies. atsjournals.org Further structural modifications were made to the Verlukast template, focusing on improving the potency and safety profile. atsjournals.org This final round of optimization, building on the established importance of the quinoline core and the specific stereochemistry, ultimately led to the discovery of this compound (MK-0476). atsjournals.orgatsjournals.org this compound proved to be a substantially more potent antagonist at the CysLT1 receptor and did not have the safety issues associated with its predecessors. atsjournals.orgatsjournals.org This successful evolution from MK-571 and Verlukast showcases a classic example of iterative, structure-based drug design. atsjournals.orgatsjournals.orgnih.gov

Computational and in Silico Modeling Research

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to predict the binding mode and affinity of a small molecule ligand, such as montelukast, to a protein receptor.

Ligand-Receptor Binding Affinity Predictions

Molecular docking studies have been conducted to estimate the binding affinity of this compound and its derivatives with various biological targets. These studies often report binding energy in kcal/mol, where a more negative value indicates a stronger predicted affinity.

In the context of exploring its potential for drug repurposing, this compound was docked against the SARS-CoV-2 spike protein's receptor-binding domain (RBD), resulting in a binding affinity of -6.0 kcal/mol. nih.gov Further studies on SARS-CoV-2 targets showed a binding score of -6.144 kcal/mol with the RBD-ACE2 complex and -7.2 kcal/mol with the RNA-dependent RNA polymerase (RdRp). nih.govresearchgate.net

Research into the neuropsychiatric side effects of this compound has led to docking studies with dopaminergic and serotonergic receptors. mdpi.comnih.govsciety.org Native this compound exhibited a binding energy of -8.26 kcal/mol with the dopamine (B1211576) D2 (DRD2) receptor. mdpi.com In comparison, modified versions of this compound, such as MLK_MOD-43 and MLK_MOD-42, showed improved binding energies of -11.22 kcal/mol and -10.29 kcal/mol, respectively. mdpi.com Similarly, against the serotonin (B10506) 5-HT1A receptor, certain modified this compound molecules demonstrated stronger binding affinities than the native compound. mdpi.com

| Target | This compound Binding Affinity (kcal/mol) | Reference |

|---|---|---|

| Various Enzymes | -8.82 to -15.65 | nih.govresearchgate.netnih.gov |

| Cysteinyl Leukotriene Receptor (CysLTR1) | -8.8 | nih.gov |

| DNA Dodecamer | -9.13 | nih.govresearchgate.netnih.gov |

| SARS-CoV-2 S1-RBD | -6.0 | nih.gov |

| SARS-CoV-2 RBD-ACE2 Complex | -6.144 | nih.gov |

| SARS-CoV-2 RdRp | -7.2 | researchgate.net |

| Dopamine D2 (DRD2) Receptor | -8.26 | mdpi.com |

| MLK_MOD-43 with DRD2 Receptor | -11.22 | mdpi.com |

| MLK_MOD-42 with DRD2 Receptor | -10.29 | mdpi.com |

Analysis of Key Molecular Interactions (e.g., Hydrogen Bonds, Residue Interactions)

The stability of the ligand-receptor complex is determined by various molecular interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces.

In its interaction with the Cytochrome P450 2C8 (CYP2C8) enzyme, this compound is held in the active site by hydrogen bonds between the side chain of Ser100 and the carboxyl group's oxygens, and between Val296 and the tertiary alcohol of this compound. proteopedia.org The chlorine atom on this compound is stabilized by the residue Thr107. proteopedia.org Hydrophobic interactions with amino acids like alanine (B10760859), isoleucine, and phenylalanine also contribute to stabilizing the complex. proteopedia.org

When docked with the SARS-CoV-2 RdRp, hydrogen bonds were observed between this compound and residues Lys798, Trp800, and Asp760. researchgate.net In studies with the SARS-CoV-2 RBD-ACE2 complex, this compound was found to interact with Tyr505 from the RBD through strong hydrogen bonding. nih.gov

In the context of its primary target, the CysLTR1 receptor, this compound functions as an antagonist by blocking leukotrienes from binding to the receptor site. proteopedia.org

Studies on modified this compound derivatives targeting the DRD2 receptor revealed that a derivative, MLK_MOD-42, forms a hydrogen bond with Ser409. mdpi.com Another derivative, MLK_MOD-43, demonstrated favorable electrostatic energy, indicating strong charge-based interactions within the ligand-binding domain. mdpi.com For the 5-HT1A receptor, modified this compound derivatives established stronger hydrogen bonding, Pi-stacking, and van der Waals contacts with key receptor residues compared to the native molecule. mdpi.com

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a detailed view of the dynamic behavior of molecules and complexes over time. These simulations are crucial for understanding the stability of ligand-receptor binding and the conformational changes that may occur.

Evaluation of Ligand-Receptor Binding Stability

MD simulations are used to assess the stability of the complex formed between a ligand and its receptor. This is often evaluated by calculating the root-mean-square deviation (RMSD) of the protein and ligand over the simulation time. Lower and more stable RMSD values generally indicate a stable binding complex.

In simulations with the SARS-CoV-2 RBD-ACE2 complex, the this compound-bound system showed Cα deviations similar to the unbound protein, indicating the formation of a stable complex. nih.gov Another study on the SARS-CoV-2 S1-RBD from the beta variant predicted a change in the RMSD upon this compound binding, while no substantial change was observed with the alpha variant. nih.govayanetwork.com The ligand RMSD for this compound was found to be more stable when bound to the beta variant compared to the alpha variant. nih.govayanetwork.com

Conformational Changes and Flexibility Analysis

The flexibility of a protein and ligand upon binding can be analyzed using the root-mean-square fluctuation (RMSF), which measures the fluctuation of each atom or residue from its average position.

In a study with the SARS-CoV-2 RBD-ACE2 complex, the binding of this compound was found to reduce the conformational flexibility of the protein, likely due to a higher number of contacts. nih.gov Conversely, when bound to the beta-variant of the SARS-CoV-2 S1-RBD, this compound was predicted to increase the fluctuations of the residues at the drug-binding and ACE2-binding sites. nih.gov However, binding to the alpha-variant S1-RBD seemed to stabilize the fluctuations of these residues. nih.gov

Analysis of this compound derivatives with the DRD2 and 5-HT1A receptors showed that lower RMSF values indicated greater structural rigidity, while higher fluctuations suggested increased flexibility, which could correspond to conformational changes in the receptor-ligand complex. mdpi.comresearchgate.net

Binding Free Energy Calculations (e.g., MM/PBSA)

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular approach to calculate the binding free energy of a ligand to a protein. It combines molecular mechanics energy with continuum solvation models.

In a study investigating modified this compound derivatives, the MM/PBSA method was used to quantify binding affinities. mdpi.comnih.govsciety.org For the DRD2 receptor, a derivative named MLK_MOD-42 exhibited a binding free energy of -31.92 ± 2.54 kcal/mol, which was stronger than the standard antagonist Haloperidol. mdpi.com Another derivative, MLK_MOD-43, had a binding free energy of -27.37 ± 2.22 kcal/mol. mdpi.comnih.govsciety.org For the 5-HT1A receptor, these derivatives also showed strong binding free energies of -30.22 ± 2.29 kcal/mol and -28.19 ± 2.14 kcal/mol, respectively. mdpi.comnih.govsciety.org Unmodified this compound showed a weaker binding affinity of -20.14 ± 3.67 kcal/mol with the 5-HT1A receptor. mdpi.com

In research on the Cav3.1 channel, MM/PBSA and MM/GBSA calculations showed that this compound binds with a higher affinity than the native ligand, Z944, primarily due to more favorable van der Waals interaction energies. biorxiv.org

| Complex | Binding Free Energy (ΔG_binding) (kcal/mol) | Reference |

|---|---|---|

| MLK_MOD-42_DRD2 | -31.92 ± 2.54 | mdpi.com |

| MLK_MOD-43_DRD2 | -27.37 ± 2.22 | mdpi.comnih.govsciety.org |

| MLK_MOD-22_DRD2 | -26.81 ± 3.32 | mdpi.com |

| Haloperidol-DRD2 (Benchmark) | -23.41 ± 3.24 | mdpi.com |

| MLK_MOD-42_5-HT1A | -30.22 ± 2.29 | mdpi.comnih.govsciety.org |

| MLK_MOD-43_5-HT1A | -28.19 ± 2.14 | mdpi.comnih.govsciety.org |

| MLK_MOD-21_5-HT1A | -27.87 ± 3.38 | mdpi.com |

| Montelukast_5-HT1A | -20.14 ± 3.67 | mdpi.com |

Protein-Ligand Interaction Profiling (e.g., with Human Serum Albumin)

The interaction between this compound and Human Serum Albumin (HSA), the most abundant carrier protein in blood plasma, has been investigated through multi-spectroscopic techniques and computational simulations to understand its transport mechanism in the body. rsc.orgresearchgate.netresearchgate.net Studies combining fluorescence spectroscopy and UV-vis absorption have clarified that this compound quenches the intrinsic fluorescence of HSA. rsc.org This process occurs via a static quenching mechanism, which indicates the formation of a stable ground-state complex between this compound and the protein. rsc.org

The binding is a spontaneous process, primarily driven by hydrophobic forces and the formation of hydrogen bonds. rsc.org Computational simulations, including molecular docking and molecular dynamics, have provided further insight into this interaction. rsc.org These models show that this compound binds within the hydrophobic cavity of the IB domain of HSA. rsc.org The binding of this compound to HSA is stable and leads to conformational changes in the protein, reducing its flexibility and altering the microenvironment of its amino acid residues. rsc.org This interaction also influences the surface hydrophobicity of HSA. rsc.org

| Interaction Parameter | Finding | Methodology |

|---|---|---|

| Binding Mechanism | Static quenching due to complex formation | Fluorescence Spectroscopy, UV-vis Absorption |

| Primary Driving Forces | Hydrophobic forces and hydrogen bonds | Spectroscopy, Computational Simulation |

| Binding Location on HSA | Hydrophobic cavity of the IB domain | Competition Experiments, Molecular Docking |

| Effect on HSA Conformation | Alters amino acid microenvironment, reduces flexibility and ductility | Circular Dichroism, 3D Fluorescence, Molecular Dynamics |

| Thermodynamic Profile | Spontaneous binding process | Spectroscopic Analysis |

Drug-Gene Interaction Network Analysis

To explore the molecular mechanisms potentially underlying observed adverse events, drug-gene interaction network analyses have been performed. In one such analysis, a total of 1,144 human genes interacting with this compound were identified and curated from public databases. frontiersin.org Functional enrichment analysis of these genes revealed significant associations with specific biological pathways and diseases. frontiersin.org

The analysis showed that the interacting genes were notably enriched in pathways such as "neuroactive ligand-receptor interaction," "chemokine signaling pathway," and "calcium signaling pathway.". frontiersin.orgresearchgate.net Furthermore, when cross-referenced with the DisGeNET database, which associates genes with diseases, the analysis highlighted significant links to "mood disorders" and "major depressive disorder.". frontiersin.org Specific genes implicated in these enriched disease modules include HCRT (hypocretin neuropeptide precursor), HTR2A (5-hydroxytryptamine receptor 2A), and KALRN (kalirin RhoGEF kinase). frontiersin.org These findings suggest that this compound's interaction with a network of genes involved in neurological and psychiatric pathways may provide a potential mechanistic basis for certain adverse events. frontiersin.orgjapi.org

| Analysis Component | Key Finding |

|---|---|

| Interacting Genes Identified | 1,144 human genes |

| Enriched KEGG Pathways | Neuroactive ligand-receptor interaction, Calcium signaling pathway, Chemokine signaling pathway frontiersin.orgresearchgate.net |

| Associated Disease Terms (DisGeNET) | Mood disorders, Major depressive disorder frontiersin.org |

| Key Implicated Genes | HCRT, HTR2A, KALRN frontiersin.org |

Repurposing Prediction through Computational Screening

One area of investigation has been infectious diseases. Through structure-based drug repurposing, this compound was identified as a potential dual-purpose inhibitor of SARS-CoV-2. nih.govresearchgate.net A computational model of the SARS-CoV-2 spike protein's receptor-binding domain (RBD) was screened against a library of thousands of drug molecules, predicting that this compound could disturb the RBD structure. nih.govresearchgate.net Other computational studies also predicted that this compound could bind to the main protease (Mpro) of the virus. nih.gov

In the context of fungal infections, a computational screening of 2,619 FDA-approved drugs identified this compound as a promising candidate for treating eumycetoma. mdpi.com The study used homology modeling to build the target enzyme, Madurella mycetomatis CYP51, and molecular docking predicted a strong binding affinity for this compound. mdpi.com

| Predicted Indication | Biological Target | Key Computational Finding |

|---|---|---|

| COVID-19 | SARS-CoV-2 Spike Protein (RBD) | Predicted to disturb RBD structure through allosteric binding. nih.govresearchgate.net |

| Eumycetoma | Madurella mycetomatis CYP51 | Identified as a top candidate with a strong predicted binding affinity (Docking Score: -13.813 kcal/mol). mdpi.com |

| Non-Small Cell Lung Cancer (NSCLC) | RET (REarranged during Transfection) Kinase | Identified as a potential RET inhibitor through machine learning and molecular simulation. dntb.gov.ua |

| COVID-19 | SARS-CoV-2 Main Protease (Mpro) | Predicted to have high binding affinity to the Mpro active site. nih.gov |

Analytical Methodologies for Research Samples

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Identification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for identifying and characterizing montelukast and its byproducts. japsonline.comglobalresearchonline.net This powerful method separates compounds in a sample using liquid chromatography and then uses mass spectrometry to identify them based on their mass-to-charge ratio. japsonline.comglobalresearchonline.net In the context of this compound, LC-MS/MS has been instrumental in identifying various metabolites and degradation products. japsonline.com

Studies have successfully used LC-MS/MS to identify metabolites of this compound in biological samples like human plasma and bile. nih.gov These metabolites include the acyl glucuronide (M1), sulfoxide (B87167) (M2), and various hydroxylated analogs (M3, M5a, M5b, M6a, M6b). nih.gov The major metabolite found in bile has been identified as a dicarboxylic acid (M4). nih.gov Furthermore, LC-MS/MS is employed to identify impurities that can arise during the synthesis or degradation of this compound, ensuring the quality and safety of the pharmaceutical product. globalresearchonline.netrsc.org For instance, it can detect and characterize impurities formed under stress conditions like hydrolysis and oxidation. japsonline.com

The technique's high sensitivity and specificity allow for the detection of compounds even at low concentrations. iu.edu The process typically involves separating the compounds on a column and then detecting them with a mass spectrometer. globalresearchonline.net While highly effective for identifying many compounds, standard LC-MS/MS may not be sufficient for distinguishing between stereoisomers, such as the cis- and trans-isomers of this compound, without specialized columns. globalresearchonline.netbenchchem.com

Interactive Data Table: Identified Metabolites of this compound using LC-MS/MS

| Metabolite ID | Chemical Name | Method of Identification | Reference |

| M1 | Acyl glucuronide | LC-MS/MS comparison with synthetic standards | nih.gov |

| M2 | Sulfoxide | LC-MS/MS comparison with synthetic standards | nih.gov |

| M3 | 25-hydroxy (a phenol) | LC-MS/MS comparison with synthetic standards | nih.gov |

| M4 | Dicarboxylic acid | Characterized by LC-MS/MS | nih.gov |

| M5a, M5b | 21-hydroxy (diastereomers of a benzylic alcohol) | LC-MS/MS comparison with synthetic standards | nih.gov |

| M6a, M6b | 36-hydroxy (diastereomers of a methyl alcohol) | LC-MS/MS comparison with synthetic standards | nih.gov |

Due to the stereoisomeric nature of some of its metabolites, chiral liquid chromatography-mass spectrometry (chiral LC-MS/MS) is essential for their specific analysis. nih.gov For example, the dicarboxylic acid metabolite (M4) and the hydroxylated metabolites (M5 and M6) of this compound are formed as diastereomers. nih.gov Chiral LC-MS/MS has been crucial in revealing that these metabolites are present in both of their diastereomeric forms. nih.gov This level of detail is critical as different stereoisomers can have distinct biological activities and metabolic fates. Standard LC-MS/MS methods are unable to resolve these stereoisomers without the use of a chiral column. benchchem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise chemical structure of molecules. In the study of this compound, ¹H NMR and ¹³C NMR are used to elucidate the structure of the parent compound and its impurities. rsc.orgrsc.org For instance, ¹H NMR can identify characteristic signals, such as the multiplet for the cyclopropyl (B3062369) ring and the signal for the acid OH group in this compound. rsc.org By analyzing the chemical shifts and coupling constants in the NMR spectrum, researchers can confirm the structure of this compound and identify any structural changes in its derivatives or impurities. rsc.orgscirp.org This technique was instrumental in characterizing a photolytic degradation impurity of this compound. rsc.org

Spectroscopic Techniques for Molecular Interaction Characterization (e.g., Fluorescence, UV-vis Absorption)